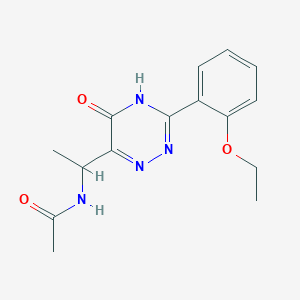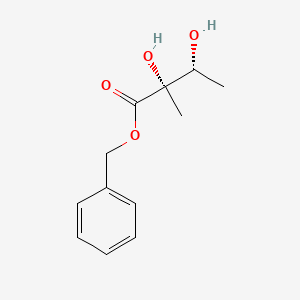
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol
Vue d'ensemble
Description
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol, also known as TMP-DPM, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It has been used in a variety of scientific research experiments and has been found to have a number of interesting properties.
Applications De Recherche Scientifique
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has been used in a variety of scientific research experiments, such as in the study of enzyme kinetics, protein-protein interactions, and the synthesis of pharmaceuticals. It has also been used in the study of the structure and function of proteins, and in the development of new drugs.
Mécanisme D'action
The mechanism of action of (2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol is not yet fully understood. However, it is believed to act as a proton donor, allowing for the formation of hydrogen bonds between molecules. This can lead to the formation of protein-protein interactions, as well as the formation of new pharmaceuticals.
Biochemical and Physiological Effects
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folate. It has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. However, it has some limitations as well. It is not very soluble in water, which can limit its use in certain experiments, and it has a relatively low solubility in organic solvents.
Orientations Futures
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has many potential future applications in the fields of chemistry and biology. It could be used to study the structure and function of proteins, as well as to develop new drugs. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to develop new pharmaceuticals and to study the biochemical and physiological effects of compounds.
Propriétés
IUPAC Name |
(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7,14,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHXBWZJHBVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C2=C(C(=CN=C2OC)Cl)Cl)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methoxy-alpha-(2,3,4-trimethoxy-6-methylphenyl)-3-pyridinemethanol | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin](/img/no-structure.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)

